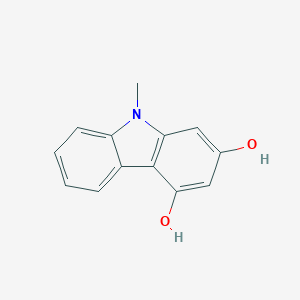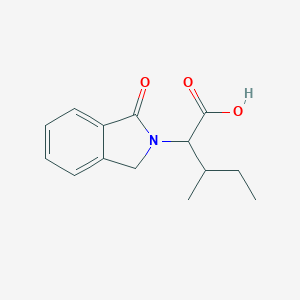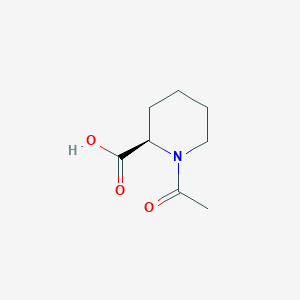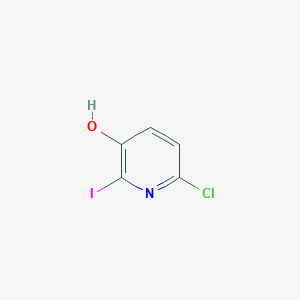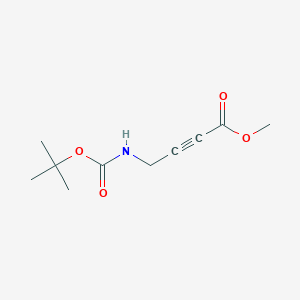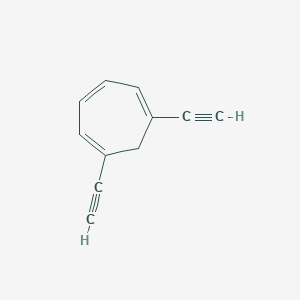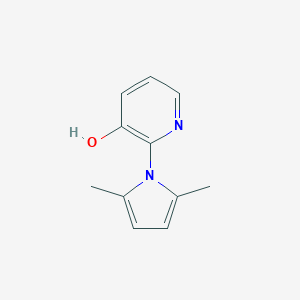
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” is a chemical compound with the molecular formula C11H12N2O1. It is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with two nitrogen atoms1.
Synthesis Analysis
The synthesis of this compound or its derivatives is not straightforward and may involve multiple steps. One possible method could involve the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation2. Another method could involve the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines3.Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” consists of a pyrrole ring attached to a pyridin-3-ol group1. The pyrrole ring is a five-membered aromatic ring with two nitrogen atoms1.
Chemical Reactions Analysis
The exact chemical reactions that “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” can undergo are not clear from the available information. However, compounds with similar structures have been shown to undergo a variety of chemical reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” are not fully described in the available information. However, it is known that the compound has the molecular formula C11H12N2O1.Applications De Recherche Scientifique
1. Synthesis and Transformations
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol and its derivatives are actively used in the field of organic synthesis. For instance, Kaigorodova et al. (2004) studied the synthesis and transformations of various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, revealing the potential of these compounds in creating diverse organic structures (Kaigorodova et al., 2004).
2. Structural and Spectral Analysis
Investigations into the structural and spectral properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives are also prominent. Trofimov et al. (2005) synthesized and analyzed the structure and spectral properties of bis(pyrrol-2-yl)pyridines, contributing to the understanding of these compounds' chemical behavior (Trofimov et al., 2005).
3. Antioxidant Activity
Research has also been conducted on the antioxidant properties of these compounds. Zaki et al. (2017) investigated the antioxidant activity of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, highlighting their potential in medicinal chemistry (Zaki et al., 2017).
4. Synthesis and Biological Activity
Additionally, studies have explored the synthesis and biological activity of these compounds. Jeragh et al. (2015) focused on the synthesis, crystal structure, characterization, and biological activity of N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide complexes, showing their relevance in biochemistry and pharmaceutical sciences (Jeragh et al., 2015).
5. Application in Catalysis
Research in catalysis has incorporated these compounds too. For example, Nyamato et al. (2016) examined the use of pyrazolylpyridine nickel(II) complexes in ethylene oligomerization reactions, revealing their catalytic potential (Nyamato et al., 2016).
6. Anticancer Potential
The potential anticancer properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol derivatives have also been a research focus. Mallisetty et al. (2023) designed and synthesized new scaffolds based on pyrrolyl-pyridines as potential anticancer agents, contributing to ongoing research in cancer therapy (Mallisetty et al., 2023).
Safety And Hazards
The safety and hazards associated with “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” are not clear from the available information. However, similar compounds have been classified as Acute Tox. 3 Oral, indicating that they may be harmful if swallowed6.
Orientations Futures
The future directions for research on “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol” could include further investigation into its synthesis, chemical reactions, mechanism of action, and safety. Additionally, its potential applications in various fields could be explored.
Please note that this analysis is based on the available information and may not be comprehensive. Further research is needed to fully understand the properties and potential applications of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol”.
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-5-6-9(2)13(8)11-10(14)4-3-7-12-11/h3-7,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDMLMOSQQBISY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379177 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
CAS RN |
175135-48-5 |
Source


|
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

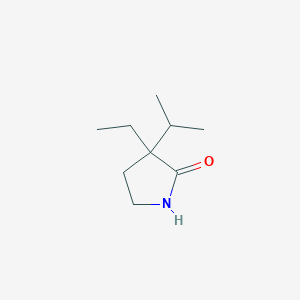
![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
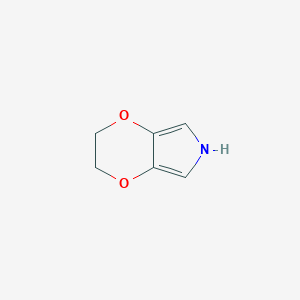


![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)

